REACTION_CXSMILES
|
[CH:1]1([NH2:4])[CH2:3][CH2:2]1.C(N(CC)CC)C.[Cl:12][CH:13]([Cl:17])[C:14](Cl)=[O:15]>C1C=CC=CC=1>[CH:1]1([NH:4][C:14](=[O:15])[CH:13]([Cl:17])[Cl:12])[CH2:3][CH2:2]1
|
Name
|
|
Quantity
|
28.6 g
|
Type
|
reactant
|
Smiles
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C1(CC1)N
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
73.7 g
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)Cl)Cl
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The solution was stirred 2 hr at room temperature
|
Duration
|
2 h
|
Type
|
WASH
|
Details
|
The benzene solution was washed successively with 10% HCl, H2O and saturated NaCl solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous MgSO4
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)NC(C(Cl)Cl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 68.3 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 81.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |